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Corrector C18

Cat. No.: B1192563
M. Wt: 497.99
InChI Key: OUGLISSDQZYBGK-ZHRRBRCNSA-N
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Description

Historical Context of Small Molecule Modulators in Protein Misfolding

A multitude of human diseases, including cystic fibrosis, Alzheimer's disease, and Parkinson's disease, are categorized as protein misfolding diseases or "conformational diseases". google.comnih.gov These disorders arise when proteins fail to fold into their correct three-dimensional structures, leading to a loss of their intended function or the acquisition of toxic properties through aggregation. google.comnih.gov Historically, treatments for such diseases focused on managing symptoms. However, the early 2000s marked a paradigm shift as researchers began to explore the potential of small molecules to directly target and modulate the function of specific proteins. numberanalytics.com This led to the development of "small molecule modulators," a class of low molecular weight organic compounds designed to correct the underlying defects in protein folding and function. nih.govnumberanalytics.com These modulators can act as inhibitors, activators, or chaperones that assist in the proper folding of proteins. numberanalytics.com This approach represented a move towards therapies that could address the root cause of protein misfolding diseases. nih.gov

Overview of Proteostasis Modulators and Their Role in Chemical Biology

The maintenance of a stable and functional proteome, known as protein homeostasis or "proteostasis," is crucial for cellular health. researchgate.netmdpi.com This is managed by a complex and integrated "proteostasis network" that oversees protein synthesis, folding, trafficking, and degradation. researchgate.netportlandpress.com A decline in the capacity of this network is linked to aging and various diseases. researchgate.netmdpi.com

Chemical biology utilizes small molecules, termed proteostasis modulators, to manipulate this network. researchgate.netnih.gov These modulators can be broadly categorized as:

Pharmacological chaperones : These small molecules bind to and stabilize specific misfolded proteins, facilitating their correct folding and preventing degradation. researchgate.netportlandpress.com

Corrector molecules, such as C18, are a key type of proteostasis modulator. They are designed to address specific processing defects in mutant proteins, aiding their proper folding and transport to the cell surface, thereby increasing the quantity of functional protein. mdpi.comnih.gov These tools are invaluable in chemical biology for dissecting the complex mechanisms of the proteostasis network and identifying potential therapeutic targets. nih.govembl.org

Definition and Classification of Corrector C18 as a Chemical Entity

This compound, also known as VRT-534, is a small molecule modulator specifically identified for its ability to correct trafficking defects of the F508del-CFTR protein. mdpi.com The F508del mutation is the most common cause of cystic fibrosis (CF) and results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the cell membrane to function as a chloride ion channel. ersnet.orgsci-hub.st

C18 is classified as a Type 1 CFTR corrector. mdpi.comresearchgate.net This classification is based on its mechanism of action, which involves stabilizing the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs) of the CFTR protein. mdpi.comnih.govresearchgate.net By binding directly to the misfolded F508del-CFTR, C18 facilitates its proper folding and processing, leading to an increase in both the immature (core-glycosylated) and mature (complex-glycosylated) forms of the protein. mdpi.com This action helps to rescue the protein from degradation and promotes its trafficking to the plasma membrane. mdpi.comresearchgate.net

The precise chemical identity of this compound is defined by its systematic nomenclature and molecular structure.

IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]cyclopropane-1-carboxamide. nih.gov

Synonyms : VRT-534, C18. mdpi.comnih.gov

The structure of C18 features a central 1,3-thiazole ring linked to a cyclopropane-carboxamide group on one side and a complex side chain containing a 2-chlorophenyl group and a 3-hydroxypyrrolidine ring on the other. This specific arrangement of functional groups is critical for its interaction with the F508del-CFTR protein.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₅H₂₄ClN₃O₄S nih.gov
Molecular Weight 498.0 g/mol nih.gov
CAS Number 926664-32-6 nih.gov
Topological Polar Surface Area 112 Ų nih.gov

| XLogP3 | 3.9 | nih.gov |

This table is interactive. Click on the headers to explore the data.

This compound is structurally and mechanistically related to Lumacaftor (B1684366) (VX-809), a clinically evaluated CFTR corrector. ersnet.orgsci-hub.st C18 is described as a precursor or analog to VX-809, having been developed through structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.net Both compounds share the same core chemical scaffold and are classified as Type 1 correctors that target the F508del-CFTR protein. mdpi.comnih.govresearchgate.net

Their shared mechanism of action involves binding to a multi-domain pocket on the CFTR protein, specifically targeting the MSD1 domain to stabilize its folding and its interaction with other domains like NBD1. mdpi.comcore.ac.uk Molecular docking analyses and functional assays have confirmed that C18 and VX-809 share the same binding site and mechanism. mdpi.com Due to this similarity, their corrective effects on CFTR maturation are not additive when used in combination. nih.gov

Chemical Nomenclature and Structural Representation of this compound

Significance of this compound as a Research Probe

This compound serves as a crucial research probe for investigating the molecular basis of cystic fibrosis and the broader principles of protein folding. Its ability to partially rescue F508del-CFTR makes it an essential tool for studying the protein's structure, function, and trafficking.

Researchers utilize C18 to:

Elucidate Correction Mechanisms : By studying how C18 interacts with F508del-CFTR, scientists can gain insights into the specific conformational defects caused by the mutation and the mechanisms by which small molecules can overcome them. mdpi.comcore.ac.uk

Investigate Synergistic Effects : C18 is often used in combination with other classes of correctors (e.g., Type 2 correctors like C4) or other types of modulators to explore synergistic rescue of F508del-CFTR. researchgate.netfrontiersin.org Studies have shown that combining C18 with a Type 2 corrector results in a greater increase in functional CFTR at the cell surface than either compound alone. researchgate.net This suggests that targeting different structural defects simultaneously can lead to more effective correction.

Explore Cell-Specific Effects : Research has extended beyond airway epithelial cells to other cell types affected in cystic fibrosis. For instance, studies using C18 on osteoblasts from CF patients have shown that it can restore CFTR-dependent chloride transport and ameliorate defects in bone cell signaling, highlighting its potential as a tool to study the systemic manifestations of CF. ersnet.orgsci-hub.st

Develop Novel Therapeutic Strategies : C18 is used as a benchmark compound in high-throughput screening campaigns to identify new and more potent CFTR modulators. plos.orgacs.org Furthermore, research combining C18 with inhibitors of the ubiquitin-proteasome system has demonstrated that increasing the amount of F508del-CFTR available in the ER can synergistically enhance its rescue, opening new avenues for combination therapies. plos.org

Interestingly, C18 has also been shown to exhibit a dual function, acting not only as a corrector but also as a potentiator, meaning it can enhance the channel gating of the rescued CFTR protein at the cell surface. mdpi.comsci-hub.st This dual activity makes it a particularly interesting probe for studying the complex interplay between protein trafficking and function. mdpi.com

Table 2: Summary of Key Research Findings for this compound

Research Area Key Finding Cell Model(s) Significance Citations
Mechanism of Action Binds to MSD1, stabilizing the NBD1-MSD interface and promoting F508del-CFTR maturation and surface stability. mdpi.comresearchgate.net CFBE41o⁻ cells, Primary human bronchial epithelial cells Classifies C18 as a Type 1 corrector and clarifies its molecular target. mdpi.comresearchgate.net mdpi.comresearchgate.net
Combination Therapy Synergistically increases F508del-CFTR function and surface expression when combined with Type 2 corrector C4. researchgate.net CFBE41o⁻ cells Demonstrates that targeting multiple folding defects with different corrector classes is a viable strategy for enhanced rescue. researchgate.net researchgate.net
CF Bone Disease Restores CFTR-dependent chloride transport and normalizes bone signaling pathways (RANKL/OPG ratio) in F508del osteoblasts. ersnet.org Primary osteoblasts from CF patients Provides a tool to study and potentially correct non-pulmonary defects in CF. ersnet.org ersnet.org
Synergy with Degradation Inhibitors Combining C18 with PYR-41 (an E1 ubiquitin-activating enzyme inhibitor) significantly improves F508del-CFTR rescue. plos.org HeLa, HEK 293, CFBE41o⁻ cells Shows that increasing the pool of available mutant protein enhances corrector efficacy. plos.org plos.org

| Dual Corrector/Potentiator Activity | Acts as a "dual-acting" modulator, both correcting the trafficking defect and potentiating the channel activity of rescued F508del-CFTR. mdpi.comsci-hub.st | F508del osteoblasts | Highlights a complex mechanism of action that addresses both protein quantity and quality at the cell surface. mdpi.comsci-hub.st | mdpi.comsci-hub.st |

This table is interactive. Click on the headers to explore the data.

Table 3: Compound Names Mentioned in this Article

Compound Name Class/Function
This compound (VRT-534) Type 1 CFTR Corrector, Research Probe
Lumacaftor (VX-809) Type 1 CFTR Corrector
Corrector C4 Type 2 CFTR Corrector
Ivacaftor (VX-770) CFTR Potentiator
PYR-41 E1 Ubiquitin-Activating Enzyme Inhibitor
Geldanamycin Hsp90 Inhibitor

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

497.99

IUPAC Name

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((S)-(2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31)/t16-,22+/m1/s1

InChI Key

OUGLISSDQZYBGK-ZHRRBRCNSA-N

SMILES

O=C(C1(C2=CC(OCO3)=C3C=C2)CC1)NC4=NC=C([C@H](C5=CC=CC=C5Cl)N6C[C@H](O)CC6)S4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Corrector C-18;  Corrector C 18;  Corrector C18

Origin of Product

United States

Chemical Synthesis and Synthetic Pathway Elucidation

Synthesis of Structural Analogues and Derivatives of Corrector C18

Design Principles for Derivative Synthesis

The design of derivatives of this compound, a member of the 4,5'-bithiazole (B13884804) class, is guided by several key principles aimed at optimizing potency, efficacy, and pharmacokinetic properties. A central tenet in the design of these analogues is the critical role of the bithiazole core's conformation.

Conformational Constraint: Structure-activity relationship studies have revealed that a constrained s-cis coplanar conformation of the two thiazole (B1198619) rings is crucial for corrector activity. nih.govacs.org This has led to the design of analogues where the two thiazole rings are "locked" in this favorable orientation through the introduction of a constraining alkyl chain, forming cyclohepta[1,2-d:4,5-d']bisthiazole or similar fused ring systems. acs.orggoogle.com While non-constrained bithiazoles can adopt many conformations, enforcing the s-cis geometry has been shown to improve corrector efficacy. acs.org

Exploration of Key Chemical Moieties: SAR studies have identified specific substructures that are important for activity. These include:

The N-acyl group: The pivaloyl group attached to the 2-amino position of one thiazole ring has been identified as a key feature for potent corrector activity in many analogues. acs.orgnih.gov

The substituted aryl group: The nature and substitution pattern of the aniline (B41778) moiety attached to the other thiazole ring also significantly influence activity. acs.orgnih.gov

The synthesis of derivatives often involves creating libraries of compounds where these key positions are systematically varied to establish a comprehensive SAR. nih.gov For example, a 148-member methylbithiazole-based library was synthesized to probe the importance of different substituents. nih.gov

Introduction of Functional Linkers: For mechanistic studies, derivatives of the related corrector C17 have been designed to include linkers terminating in a reactive group, such as an amine. acs.orgnih.gov These functionalized linkers allow for the immobilization of the corrector on a solid support (e.g., chromatographic beads) for use in affinity-based "target fishing" experiments to identify the protein interactors of the compound. acs.orgdigitellinc.com

Synthetic Challenges and Innovative Approaches for Analogues

The synthesis of this compound and its analogues presents several chemical challenges, primarily related to the construction and functionalization of the bithiazole scaffold.

Construction of the Bithiazole Core: A common and significant challenge is the efficient and regioselective construction of the 4,5'-bithiazole core. The Hantzsch thiazole synthesis is a classical and frequently employed method, involving the reaction of a thiourea (B124793) or thioamide with an α-haloketone. nih.govacs.org However, controlling the regioselectivity of the cyclization can be difficult, and yields can be variable depending on the substrates.

A key synthetic precursor for many bithiazole correctors is 5-acetyl-2-amino-4-methylthiazole. nih.gov The synthesis of this intermediate is typically achieved by reacting 3-chloro-2,4-pentanedione with thiourea. nih.govacs.org

N-Acylation of the 2-Aminothiazole Ring: A notable synthetic hurdle is the N-acylation of the 2-amino group of the thiazole ring. Direct acylation with reagents like benzoyl chloride has been reported to be challenging, often resulting in low yields or failure. nih.gov This has necessitated the development of alternative strategies to install the crucial pivaloyl or other acyl groups.

Innovative Synthetic Approaches: To overcome these challenges and to facilitate the generation of diverse analogues, several innovative synthetic strategies have been employed:

Multi-step Linear Synthesis: Versatile synthetic routes have been developed to reliably prepare a variety of bithiazole derivatives in a stepwise manner. One reported synthesis for a C17 derivative, a close analogue of C18, involves a multi-step sequence starting from 3-chloro-2,4-pentanedione and thiourea to build the first thiazole ring, followed by functionalization, bromination, and then reaction with another equivalent of thiourea to form the second thiazole ring. acs.org This linear approach allows for the introduction of different substituents at various stages.

Click Chemistry for Bioisosteric Analogues: To create analogues with improved physicochemical properties, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry has been utilized. escholarship.org This approach has been successful in constructing novel triazolobithiazoles from 2-bromo-1-(thiazol-5-yl)ethanones. These triazole-containing analogues demonstrated corrector activity and, importantly, showed improved (lower) logP values compared to the parent bithiazole correctors, highlighting an innovative strategy to enhance drug-like properties. escholarship.org

Synthesis of Conformationally Locked Analogues: The synthesis of conformationally constrained analogues, such as cycloheptathiazolothiazoles, represents a significant synthetic innovation. google.com These routes are designed to force the bithiazole system into the bioactive s-cis conformation, thereby testing the conformational hypothesis and leading to more potent correctors. acs.orggoogle.com

The following table summarizes some of the key synthetic transformations and intermediates in the synthesis of bithiazole correctors related to C18.

Reaction Step Reactants Product Significance/Challenge Reference(s)
Thiazole Formation3-Chloro-2,4-pentanedione, Thiourea5-Acetyl-2-amino-4-methylthiazoleKey building block synthesis acs.org, nih.gov
N-Acylation2-Aminothiazole derivative, Pivalic acid, DCC, DMAPN-Pivaloyl aminothiazoleInstallation of a crucial moiety for activity; can be challenging. acs.org, acs.org
BrominationAcetylthiazole derivative, Pyridinium tribromideα-Bromoacetylthiazole derivativePreparation for second thiazole ring formation. acs.org
Second Thiazole Formationα-Bromoacetylthiazole derivative, Thiourea4,5'-Bithiazole coreConstruction of the central scaffold. acs.org
CuAAC "Click" Chemistry2-Bromo-1-(thiazol-5-yl)ethanone, Azide, AlkyneTriazolobithiazoleInnovative approach to generate hydrophilic analogues. escholarship.org

These synthetic efforts, characterized by both overcoming fundamental challenges and employing innovative methodologies, have been instrumental in advancing the understanding of the structural requirements for this class of CFTR correctors and in the development of new therapeutic candidates.

Molecular Mechanisms of Action: Insights from in Vitro and in Silico Studies

Direct Binding Interactions of Corrector C18 with Target Proteins

This compound, a structural analog of lumacaftor (B1684366), is classified as a Type I corrector. biorxiv.org These correctors are known to directly interact with the CFTR protein to aid in its proper folding. mdpi.comresearchgate.net Molecular docking analyses have confirmed that C18 shares a binding site and mechanism of action with other Type I correctors like VX-809 (lumacaftor) and VX-661 (tezacaftor). mdpi.com

Biochemical assays have been instrumental in identifying the direct interaction between C18 and the CFTR protein. Studies have shown that C18 binds directly to purified and reconstituted F508del-CFTR. mdpi.com This direct interaction is a key aspect of its function as a pharmacological chaperone, a small molecule that binds to a protein to promote its correct folding. researchgate.net

A powerful technique used to quantify such interactions is the Scintillation Proximity Assay (SPA). biorxiv.orgresearchgate.net SPA measures the light emitted when a radiolabeled ligand bound to a receptor comes into close proximity with a scintillant-containing bead. researchgate.net This method allows for the real-time, label-free detection of binding events. aragenbio.com In the context of CFTR correctors, SPA has been successfully employed to measure the binding of molecules like lumacaftor to purified wild-type CFTR, demonstrating a specific and concentration-dependent interaction. biorxiv.org The principle of SPA involves the transfer of energy from a radioactive ligand to a scintillant bead when they are in close proximity, resulting in a light signal that can be measured. researchgate.net

While specific SPA data for C18 is not as extensively published as for its analog lumacaftor, the established shared mechanism of action strongly suggests a similar direct binding profile. mdpi.com In silico molecular docking studies have further pinpointed the putative binding site for Class I correctors, including C18, to a multi-domain pocket near residues F374-L375 within the first transmembrane domain (TMD1) of the CFTR protein. biorxiv.orgnih.gov This binding pocket is hydrophobic and involves the linkage of four helices that are inherently unstable. biorxiv.org

The effectiveness of a corrector molecule is intrinsically linked to its binding affinity and kinetics. Binding affinity refers to the strength of the interaction between the molecule and its target protein, while kinetics describes the rates of association and dissociation. nih.govdynamic-biosensors.com These parameters are crucial for understanding how long a corrector remains bound to its target and influences its folding pathway.

Techniques like Surface Plasmon Resonance (SPR) are widely used to measure binding affinity and kinetics in real-time without the need for labels. aragenbio.com SPR detects changes in the refractive index at a sensor surface where a ligand is immobilized, allowing for the precise determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated. aragenbio.comnih.gov

For the lumacaftor analog, saturation binding analysis using SPA established a dissociation constant (K_d) of 8.3 ± 2.2 nM for its interaction with wild-type CFTR. biorxiv.org Given the structural and functional similarities, it is anticipated that C18 exhibits a comparable high-affinity binding to the CFTR protein. The direct interaction of C18 with the mutant CFTR at a single-molecule level has been demonstrated by its ability to inhibit the thermal inactivation of the protein. nih.gov

Table 1: Binding Characteristics of Type I Correctors to CFTR

CorrectorTarget ProteinBinding AssayKey FindingReference
C18F508del-CFTRImmunoblotting, Molecular DockingShares binding site with VX-809 and VX-661 mdpi.comnih.gov
Lumacaftor (analog)wtCFTRScintillation Proximity AssayK_d = 8.3 ± 2.2 nM biorxiv.org
C18ΔF508-CFTR-2RKThermal Inactivation AssayDirect interaction at the single-molecule level nih.gov

Identification of Binding Sites via Biochemical Assays (e.g., Scintillation Proximity Assay)

Allosteric Modulation of Protein Conformation and Stability

Protein folding is a complex process that often involves transient intermediate states. abcam.com Misfolded or unstable intermediates can become trapped and targeted for degradation, as is the case with the F508del-CFTR mutant. abcam.comthermofisher.com C18 is thought to act at an early stage of CFTR biogenesis, influencing the folding intermediates. biorxiv.org

By binding to the first transmembrane domain (TMD1), C18 is believed to stabilize this domain, preventing its premature degradation. biorxiv.org This stabilization of an early folding intermediate allows other domains of the CFTR protein, such as the nucleotide-binding domain 1 (NBD1) containing the F508del mutation, a greater opportunity to fold correctly. biorxiv.org The interaction of C18 is thought to stabilize the interface between NBD1 and the intracellular loops, a critical step in the folding pathway. researchgate.netnih.gov

Evidence suggests that C18 and other Type I correctors increase the stability of the full-length F508del-CFTR at the cell surface, leading to a modest increase in its resistance to proteases. mdpi.com This indicates that the corrector-bound protein is in a more compact and stable state. The stabilization of the TMD1 domain by C18 allosterically rescues folding defects in other parts of the protein, leading to a globally more stable structure. biorxiv.org

The maturation of CFTR involves its transit through the endoplasmic reticulum (ER) and Golgi apparatus, where it undergoes glycosylation before being trafficked to the plasma membrane. mdpi.com Misfolded proteins are retained in the ER and ultimately degraded. thermofisher.com C18 enhances the maturation of F508del-CFTR by promoting its successful folding, thereby allowing it to exit the ER and proceed through the secretory pathway. mdpi.com

Studies have shown that treatment with C18 increases the levels of both the core-glycosylated (immature) and complex-glycosylated (mature) forms of the mutant CFTR protein. mdpi.com This indicates that a greater proportion of the protein is successfully folding and maturing. By stabilizing the NBD1-transmembrane domain interfaces, C18 facilitates the proper assembly of the protein, a prerequisite for its successful trafficking to the cell surface. nih.gov

Table 2: Allosteric Effects of this compound on CFTR

MechanismEffectSupporting EvidenceReference
Impact on Folding Intermediates Stabilizes the first transmembrane domain (TMD1) at an early folding stage.Prevents premature degradation of TMD1, allowing for subsequent correct folding of other domains. biorxiv.org
Stabilization of Native-like Conformations Increases the overall stability of the F508del-CFTR protein.Leads to a modest increase in protease resistance at the cell surface. mdpi.com
Enhancement of Maturation Promotes the successful transit of F508del-CFTR through the ER and Golgi.Increases the levels of both immature and mature forms of the mutant protein. mdpi.com

Stabilization of Native-like Protein Conformations

Interaction with Protein Quality Control Machinery

This compound modulates the cellular machinery responsible for identifying and degrading misfolded proteins, thereby preventing the premature destruction of its target protein and allowing it more time to achieve a functional conformation.

Molecular chaperones are critical components of the protein quality control system. In the case of misfolded proteins like the common CFTR mutant, ΔF508-CFTR, chaperones such as Heat shock protein 27 (Hsp27) and Heat shock protein 40 (Hsp40) recognize the improperly folded protein and target it for degradation through the endoplasmic-reticulum-associated degradation (ERAD) pathway. researchgate.net Hsp40 is known to sequester misfolded CFTR for ERAD, while Hsp27 is involved in its degradation. researchgate.net

In vitro studies have demonstrated that treatment with this compound, particularly in combination with other correctors like C4, significantly alters these interactions. Co-immunoprecipitation experiments revealed that combined treatment with C4 and C18 dramatically reduces the binding of ΔF508-CFTR to both Hsp27 and Hsp40. researchgate.netnih.gov This reduction in chaperone binding is a key step in the rescue mechanism. By lessening the interaction with these ERAD-associated proteins, C18 helps the mutant protein evade the degradation pathway, providing a greater opportunity for it to fold correctly and traffic to the cell surface. researchgate.net Further studies using siRNA to reduce Hsp27 or Hsp40 levels confirmed that a reduction in these chaperones could rescue the mutant CFTR, indicating that C18 shares a common pathway for rescue that involves this network of ERAD proteins. nih.gov

Table 1: Effect of Corrector Treatment on Chaperone Interaction with ΔF508-CFTR

Treatment Condition Effect on Hsp27 Binding to ΔF508-CFTR Effect on Hsp40 Binding to ΔF508-CFTR Reference
C4 + C18 Combination Dramatic reduction in binding Significant reduction in binding researchgate.netnih.gov
siRNA Knockdown of Hsp27/Hsp40 Rescued CFTR function Rescued CFTR function nih.gov

The ultimate fate of many misfolded proteins targeted by the quality control machinery is degradation by the proteasome. nih.gov this compound influences this process, leading to increased stability of the target protein. In vitro experiments using cycloheximide (B1669411) to halt new protein synthesis have shown that cells treated with a combination of C18 and C4 exhibit a lower rate of disappearance of the ΔF508-CFTR protein. nih.gov This indicates that the corrector-treated protein is more stable and degraded less rapidly.

The mechanism involves preventing the premature degradation of the protein during its biogenesis. biorxiv.org By stabilizing early folding intermediates, C18 makes the protein less susceptible to being targeted by the ubiquitin-proteasome system. nih.govbiorxiv.org This intervention allows a larger fraction of the synthesized mutant protein to escape degradation and proceed along the folding and trafficking pathway. mdpi.com This stabilization effect is crucial, as it directly counteracts the primary cellular defect associated with mutations like ΔF508, which is the efficient recognition and degradation of the misfolded protein. nih.gov

Influence on Chaperone-Substrate Interactions (e.g., Hsp27, Hsp40)

Multi-Domain Stabilization Effects of this compound

This compound is classified as a Type I (or Class I) corrector, a designation based on its specific mechanism of action which involves binding to and stabilizing distinct domains within the target protein. mdpi.comnih.govcore.ac.uk

The CFTR protein is composed of several domains, including two transmembrane domains (TMD1 and TMD2) and two nucleotide-binding domains (NBD1 and NBD2). biorxiv.org The proper assembly and interaction of these domains are essential for the protein's function. biorxiv.org The ΔF508 mutation, located in NBD1, disrupts these critical inter-domain interactions, leading to misfolding. nih.gov

Research, including cryo-electron microscopy and computational studies, has shown that Type I correctors like C18 and its analogue, lumacaftor (VX-809), act by binding directly to a hydrophobic pocket within the first transmembrane domain (TMD1). biorxiv.orgresearchgate.net This binding stabilizes TMD1, which is an early-folding and thermodynamically unstable part of the protein. biorxiv.org While C18's primary binding site is on TMD1, its stabilizing effect is transmitted allosterically, influencing the conformation and stability of other domains, particularly the associated NBD1. biorxiv.orgnih.gov This action helps to correct the folding defect caused by the ΔF508 mutation in NBD1. biorxiv.org

By binding to TMD1, C18 promotes and secures the correct assembly of this domain with NBD1. biorxiv.org Studies have shown that C18 restores the coupling between the stability of NBD1 and the successful cell surface expression of the full protein. nih.gov This indicates that C18 effectively repairs the communication and interaction between these key domains, which is disrupted by the ΔF508 mutation. This interfacial stabilization prevents the premature degradation of the protein and facilitates its correct folding and subsequent trafficking to the cell membrane. biorxiv.orgnih.gov

Table 2: Domain-Specific Actions of this compound

Mechanism Target Domain/Interface Consequence Reference
Direct Binding Transmembrane Domain 1 (TMD1) Stabilizes the thermodynamically unstable TMD1, preventing its premature degradation. biorxiv.orgresearchgate.net
Interfacial Stabilization NBD1-TMD Interface (specifically with ICL1 and ICL4) Restores proper domain assembly and communication between NBD1 and the TMDs. nih.govcore.ac.ukresearchgate.net
Allosteric Effect Nucleotide-Binding Domain 1 (NBD1) Allosterically rescues folding defects within NBD1, such as ΔF508. biorxiv.orgnih.gov

Biochemical and Cellular Characterization: in Vitro and Ex Vivo Models

Functional Assays in Recombinant Protein Systems (e.g., Proteoliposomes)

Functional assays using recombinant protein systems, such as proteoliposomes, have been pivotal in understanding the direct interaction of Corrector C18 with its target protein, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). In these simplified, cell-free environments, purified CFTR protein is reconstituted into artificial lipid bilayers, allowing for the study of protein function in a controlled setting. mdpi.com

Research has demonstrated that this compound can directly bind to purified and reconstituted F508del-CFTR, the most common mutation in cystic fibrosis. mdpi.com This binding is a crucial first step in its corrective mechanism. Furthermore, studies using scintillation proximity assays with purified wild-type CFTR have quantitatively measured the interaction between lumacaftor (B1684366) (a structurally related corrector) and the protein, providing a framework for understanding how these molecules engage with CFTR. biorxiv.org These proteoliposome-based assays confirm that this compound's mechanism involves a direct interaction with the CFTR protein, influencing its conformation and stability. mdpi.combiorxiv.org

Application in Mammalian Cell Culture Models

Mammalian cell culture models have been extensively used to investigate the cellular effects of this compound on the expression, processing, localization, and stability of the CFTR protein.

Assessment of Protein Expression and Processing in Immortalized Cell Lines

In immortalized cell lines expressing mutant CFTR, such as the F508del mutation, this compound has been shown to improve the processing and expression of the protein. The F508del mutation leads to a misfolded protein that is prematurely degraded by the cell's quality control machinery, resulting in very low levels of functional protein at the cell surface. plos.org

Studies in various cell lines, including human embryonic kidney (HEK) 293 cells and cystic fibrosis bronchial epithelial (CFBE41o-) cells, have consistently shown that treatment with this compound increases the levels of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of F508del-CFTR. mdpi.comnih.govnih.gov The appearance of Band C is particularly significant as it indicates that the protein has successfully trafficked through the Golgi apparatus, a key step in its journey to the plasma membrane. nih.gov

Notably, the combination of this compound with other correctors, such as C4, has been shown to have a synergistic effect, leading to a more substantial rescue of the mature F508del-CFTR protein. nih.govresearchgate.net For instance, in CFBE cells, the combination of C4 and C18 led to a significant increase in both Band B and Band C of the ΔF508 mutant. researchgate.net This suggests that targeting different aspects of the CFTR folding defect with a combination of correctors can be a more effective strategy.

Effect of this compound on F508del-CFTR Protein Expression in Cell Lines
Cell LineTreatmentObserved Effect on F508del-CFTRReference
HEK-293C18 + C4Increased levels of immature (Band B) and mature (Band C) protein. nih.govcore.ac.uk
CFBE41o-C18 + C4Significant increase in both Band B and Band C. nih.govresearchgate.net
COS-7C18 + C4Increased expression of mature CFTR for various NBD1 mutations. nih.gov

Analysis of Subcellular Protein Localization and Trafficking

A primary defect of the F508del-CFTR mutation is its failure to traffic to the plasma membrane, where it functions as a chloride channel. Studies using immunofluorescence microscopy and other techniques have demonstrated that this compound can partially rescue this trafficking defect.

Treatment with this compound, particularly in combination with other correctors like C4, promotes the movement of F508del-CFTR from the endoplasmic reticulum (ER) to the cell surface. nih.gov This is evidenced by the increased cell surface expression of the mature, fully glycosylated form of the protein. researchgate.net Research has shown that corrector treatment can redirect F508del-CFTR from a degradative pathway to a regulated recycling route. biologists.com Specifically, corrector-rescued F508del-CFTR is targeted to the endosomal recycling compartment (ERC), from which it can be redistributed to the plasma membrane upon stimulation. biologists.com

Acute treatment with this compound has been shown to partially block the lysosomal targeting of thermally destabilized F508del-CFTR, suggesting that it can act on peripheral trafficking steps to prevent degradation and promote recycling. biologists.com

Measurement of Protein Stability and Half-Life (in vitro)

The F508del-CFTR protein that does reach the cell surface is often unstable and rapidly removed and degraded. This compound has been shown to increase the stability and half-life of the rescued F508del-CFTR at the plasma membrane.

Studies have also indicated that this compound treatment leads to a reduced rate of protein disappearance, suggesting it interferes with the degradation process. nih.gov This stabilization is thought to be a key component of its mechanism of action, allowing the corrected protein to function for a longer duration at the cell surface.

Impact of this compound on F508del-CFTR Stability
Experimental ApproachCell LineTreatmentKey FindingReference
Cycloheximide (B1669411) Chase AssayHEK-293C18 + C4Increased stability of mature F508del-CFTR at the cell surface for at least 6 hours. nih.gov
Metabolic Pulse-ChaseBHKC18Largely rescued the mutant's plasma membrane stability defect. nih.govcore.ac.uk

Studies in Primary Cell Cultures and Organoid Models

To assess the effects of this compound in a more physiologically relevant context, researchers have turned to primary cell cultures and organoid models derived from patients.

Derivation and Maintenance of Ex Vivo Tissue Models (e.g., Rectal Organoids, Bronchial Epithelial Cells)

Primary human bronchial epithelial (HBE) cells and rectal organoids are valuable ex vivo models for studying cystic fibrosis. HBE cells can be cultured at an air-liquid interface to form a polarized epithelium that mimics the in vivo airway. nih.govmdpi.com Rectal organoids are three-dimensional structures grown from adult stem cells obtained from rectal biopsies of individuals with cystic fibrosis. mdpi.com These organoids self-organize and recapitulate key aspects of the intestinal epithelium. mdpi.com

In these models, the functional rescue of CFTR can be assessed by measuring forskolin-induced swelling (in organoids) or chloride secretion in Ussing chambers (in HBE cells). nih.govmdpi.com Studies have shown that this compound, often in combination with other modulators, can rescue the function of F508del-CFTR in these patient-derived tissues. nih.goversnet.orgoup.com For example, in rectal organoids from patients homozygous for the F508del mutation, this compound modestly improved forskolin-induced swelling. nih.gov In primary osteoblast cultures from individuals with CF, C18 was found to significantly enhance F508del-CFTR channel function. ersnet.orgsci-hub.st

These ex vivo models provide a crucial link between basic cell biology and clinical application, allowing for the evaluation of corrector efficacy in a patient-specific manner. mdpi.comersnet.org

Evaluation of this compound Efficacy on Protein Expression and Functionality in these Models

This compound has been evaluated across a range of in vitro and ex vivo models, demonstrating its capacity to rescue the expression and function of both wild-type (WT) and mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Research indicates that C18 acts as a proteostatic agent, directly interacting with and stabilizing the CFTR protein to increase its expression at the plasma membrane. nih.gov

In studies using baby hamster kidney (BHK) fibroblast cells, treatment with C18 (6 μmol/l for 24 hours) more than doubled the expression of human CFTR protein. nih.gov Similarly, in cerebral arteries isolated from mice treated with C18, a notable increase in CFTR protein expression was observed compared to vehicle-treated controls. nih.gov Crucially, in both these models, C18 did not affect the levels of CFTR mRNA, suggesting that its mechanism of action is post-transcriptional, likely through the stabilization of the protein. nih.gov

The efficacy of C18 extends to rescuing the functionality of the most common disease-causing mutant, F508del-CFTR. In primary osteoblast cell cultures derived from patients with the F508del mutation, C18 treatment significantly enhanced F508del-CFTR chloride channel function, restoring it to approximately 85% of the mean function measured in healthy osteoblasts. ersnet.org This functional rescue was assessed using iodide efflux assays, which measure CFTR-dependent chloride transport. ersnet.orgsci-hub.st Beyond its effects on ion transport, C18 treatment in F508del osteoblasts also led to an increase in the expression of cyclo-oxygenase (COX)-2 and its metabolite prostaglandin (B15479496) E2 (PGE2), and favorably ameliorated the RANK ligand (RANKL)/osteoprotegerin (OPG) mRNA ratio, which is crucial for bone metabolism. ersnet.orgsci-hub.st

Further studies in human airway epithelial cells (HAECs) homozygous for the F508del mutation confirmed C18's efficacy. Treatment restored the processing of F508del CFTR, as evidenced by the formation of the mature, complex-glycosylated Band C on Western blots, and resulted in a significant restoration of CFTR function. physiology.org This correction of the primary CFTR defect was also linked to the correction of downstream cellular phenotypes, such as restoring microtubule acetylation and correcting the perinuclear accumulation of cholesterol. physiology.org

The efficacy of C18 can be influenced by the specific CFTR mutation and the cellular context. nih.govresearchgate.net Studies on various CFTR folding mutants in CFBE41o- cells (a bronchial epithelial cell line) showed that the response to C18 varied. nih.govresearchgate.net The compound's effectiveness is linked to its ability to act on the available pool of immature (Band B) CFTR protein. nih.govresearchgate.net In some models, the rescue effect of C18 can be enhanced when used in combination with other compounds. For instance, combining C18 with myo-inositol in rectal organoids from F508del patients enhanced CFTR-dependent fluid secretion to 30-60% of that in healthy controls. researchgate.netcore.ac.uk

Table 1: Summary of this compound Efficacy on Protein Expression and Function

Model SystemMutationKey Findings on ExpressionKey Findings on FunctionalityCitations
Baby Hamster Kidney (BHK) Fibroblast CellsHuman WT-CFTR>2-fold increase in CFTR protein expression; no effect on mRNA.Not Assessed nih.gov
Mouse Cerebral Arteries (in vivo)Murine WT-CFTRIncreased CFTR protein expression; no effect on mRNA.Normalized cerebrovascular reactivity. nih.gov
Primary F508del OsteoblastsF508del-CFTRNot directly measured, but functional rescue implies increased surface expression.Restored F508del-CFTR channel function to ~85% of WT; increased COX-2/PGE2. ersnet.orgsci-hub.st
CF Bronchial Epithelial (CFBE41o-) CellsF508del-CFTRIncreased mature (Band C) CFTR.Modestly improved function; enhanced when combined with other correctors. researchgate.net
Primary Human Airway Epithelial Cells (HAECs)F508del-CFTRIncreased mature (Band C) F508del CFTR.Significant restoration of CFTR-mediated ion current; restored cholesterol transport. physiology.org
Mouse Models of Sjögren's Syndrome & PancreatitisWT-CFTR (reduced expression)Rescued CFTR expression and localization in pancreatic and salivary glands.Restored salivation and rescued acinar cell function. nih.gov
CFBE41o- CellsVarious Folding MutantsIncreased immature (Band B) and mature (Band C) CFTR, but efficacy varied by mutant.Not Assessed nih.govresearchgate.net

Proteomic and Interactomic Analyses to Elucidate this compound Pathways

The molecular pathways through which this compound exerts its effects are being elucidated through proteomic and interactomic analyses. These approaches aim to identify the network of protein-protein interactions involving CFTR and how this network is modulated by C18 to promote folding and trafficking.

Studies suggest that C18 functions by influencing the cellular protein homeostasis (proteostasis) machinery that manages CFTR biogenesis and degradation. researchgate.net Affinity purification mass spectrometry has been used to profile the changes in the CFTR interactome during correction, revealing that different responsive variants converge on similar proteostasis pathways when treated with correctors. researchgate.net

A key insight is that C18 appears to act on a pathway involving the SNARE protein Syntaxin 8 (STX8) and the heat shock protein Hsp27. nih.gov Silencing STX8 in cells expressing ΔF508-CFTR was shown to rescue the mutant protein, increasing its cell surface expression and chloride current function. nih.gov This effect was additive to the rescue observed with C18 treatment, suggesting that C18 and STX8 silencing regulate different pools of ΔF508-CFTR or act on distinct but complementary steps in the same pathway. nih.gov Specifically, STX8 silencing was found to reduce the binding of Hsp27, a quality control protein that targets ΔF508-CFTR for degradation. nih.gov This suggests that C18, STX8, and Hsp27 are part of a common pathway governing the fate of misfolded CFTR. nih.gov

Further evidence points to the involvement of the ubiquitin-proteasome system. Studies using co-expression of PIAS4, an E3 SUMO ligase that enhances CFTR biogenesis by slowing its degradation, have provided a deeper understanding of C18's mechanism. nih.govresearchgate.net Co-expression of PIAS4 significantly increases the amount of immature (Band B) CFTR for all mutants tested. nih.govresearchgate.net This increased substrate allowed researchers to determine that C18's ability to produce mature (Band C) CFTR depends on the specific folding defect of the mutant. nih.govresearchgate.net For some mutants, C18's effect was "folding responsive," meaning it induced maturation beyond what would be expected simply from the increased availability of the immature protein, indicating a direct effect on the folding process. nih.govresearchgate.net These findings suggest C18's pathway of action intersects with cellular mechanisms that control protein sumoylation and degradation. nih.govnih.gov

While a complete map of the C18 interactome is not yet available, these studies collectively indicate that the corrector's efficacy stems from its ability to modulate key protein-protein interactions within the cell's quality control system, tipping the balance from degradation towards successful folding and trafficking of the CFTR protein.

Computational and Theoretical Investigations of Corrector C18

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. vlabs.ac.in This method is instrumental in identifying potential binding sites and understanding the intermolecular interactions that stabilize the ligand-protein complex.

In the context of Corrector C18, molecular docking studies have been crucial in elucidating its binding site on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Cystic fibrosis is often caused by mutations in the CFTR gene, with over 2000 mutations reported. nih.gov A significant focus of research has been on understanding the binding sites of Class I correctors, which include C18. nih.gov

Through in silico molecular docking, researchers have been able to generate binding poses for C18 with the cryo-electron microscopy structure of CFTR. These studies suggest that the putative binding site for C18 is a multi-domain pocket located near residues F374-L375. nih.gov This finding is significant as it points towards the importance of interdomain interfaces as key targets for corrector molecules. The identification of this binding pocket provides a structural basis for the mechanism of action of C18 and other Class I correctors, suggesting they act via a similar mechanism to stabilize the protein. nih.gov

The accuracy of docking predictions is often evaluated by comparing the computational results with experimental data. For instance, immunoblotting has been used to confirm the approximate binding site of Class I correctors, lending experimental support to the in silico predictions. nih.gov The combination of computational and experimental approaches provides a more comprehensive understanding of corrector binding and function.

Table 1: Predicted Binding Site Information for this compound

Parameter Description
Protein Target CFTR
Predicted Binding Site Multi-domain pocket
Key Residues Near F374-L375
Methodology In silico molecular docking
Supporting Evidence Immunoblotting of Class I correctors

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-resolved motions of biomacromolecules, providing a detailed picture of their conformational dynamics. acs.org These simulations are particularly valuable for studying disordered biomolecules like lipids and intrinsically disordered proteins, which cannot be adequately described by a single static structure. nih.gov In the study of corrector molecules, MD simulations are essential for understanding how ligand binding induces conformational changes that can restore protein function. scholaris.ca

Ligand-Protein Interaction Dynamics

The interaction between a ligand and a protein is a dynamic process involving transient and stable contacts that collectively determine binding affinity. researchgate.net MD simulations can capture the flexibility of both the protein and the ligand, offering a more realistic representation of the binding event than static docking models. researchgate.net

For this compound, MD simulations can reveal the specific interactions that stabilize the molecule within its binding pocket on the CFTR protein. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time. This dynamic view helps to identify key residues that are critical for maintaining the bound state of the corrector. Tools like ProLIF (Protein-Ligand Interaction Fingerprints) can be used to analyze trajectories from MD simulations to generate detailed interaction fingerprints for complexes. github.com While specific MD simulation studies focusing exclusively on C18's interaction dynamics are not extensively detailed in the provided results, the general applicability of this technique is well-established for understanding ligand-protein interactions. mdpi.comnih.gov

Protein Conformational Changes Induced by this compound Binding

A primary function of corrector molecules like C18 is to induce a conformational change in the target protein, enabling it to fold correctly and escape cellular quality control mechanisms. scholaris.ca MD simulations are ideally suited to study these induced conformational shifts. plos.orgnih.gov By comparing simulations of the protein with and without the bound corrector, researchers can identify the specific structural rearrangements that occur upon binding.

In the case of CFTR, mutations like the deletion of Phe-508 (F508del) lead to misfolding and degradation of the protein. This compound is believed to work by binding to the mutated protein and facilitating a conformational change that promotes a more native-like fold. scholaris.ca MD simulations can elucidate the mechanism of this correction by showing how C18 binding influences the protein's conformational landscape. For example, simulations might reveal how C18 stabilizes specific domains or interfaces, preventing misfolding and promoting the correct assembly of the protein. The binding of a ligand can alter the reactivity of amino acid side chains by changing their local microenvironment, which in turn reflects conformational changes within the protein. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. rsc.org These methods, such as Density Functional Theory (DFT), are used to investigate properties that are not accessible through classical molecular mechanics methods. nih.govacs.org

Understanding Electrostatic and Dispersion Interactions

The binding of a ligand to a protein is governed by a combination of forces, including electrostatic and dispersion interactions. nsf.gov Electrostatic interactions arise from the distribution of charge within the molecules, while dispersion forces are a component of van der Waals interactions that arise from temporary fluctuations in electron density.

For this compound, understanding the balance of electrostatic and dispersion interactions within the CFTR binding pocket is crucial for rational drug design. The molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.orgmdpi.com This information can guide the modification of the corrector molecule to enhance its binding affinity and efficacy. While specific calculations for C18 were not available, studies on similar systems highlight the importance of these interactions in molecular recognition. nih.gov

Structure-Based Drug Design and Virtual Screening Methodologies Utilizing this compound as a Template

The chemical scaffold of this compound (also known as VRT-534) has served as a foundational template in the computational and theoretical exploration for novel and more effective cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Methodologies such as structure-based drug design and virtual screening have been pivotal in leveraging the structural information of C18 to identify new chemical entities with potential therapeutic value. These in silico approaches allow for the rapid and cost-effective screening of vast compound libraries, prioritizing candidates for synthesis and biological evaluation. researchgate.net

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, in this case, the CFTR protein. researchgate.net By understanding the molecular interactions between a ligand like C18 and its binding site on the CFTR protein, researchers can rationally design new molecules with improved affinity and efficacy. researchgate.net Virtual screening, a key component of SBDD, involves the computational filtering of large databases of small molecules to identify those that are most likely to bind to the target protein. researchgate.net This can be achieved through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a target, or through pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netvolkamerlab.org

The core of C18's utility as a template lies in its benzo[d] mdpi.comresearchgate.netdioxole cyclopropane (B1198618) carboxamide moiety, which is considered a key pharmacophore for the corrector activity of this class of compounds. researchgate.net This essential structural feature is shared among several Class I correctors, including lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661). mdpi.com Molecular docking studies have been employed to predict the binding site of these Class I correctors on the CFTR protein. These in silico models suggest a putative multi-domain binding pocket near the NBD1:ICL4 interface. mdpi.com

Pharmacophore models derived from the structures of active compounds like C18 are instrumental in virtual screening campaigns. These models abstract the key chemical features responsible for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, into a 3D spatial arrangement. volkamerlab.org This pharmacophoric query is then used to search large chemical databases for molecules that match these features, thereby identifying novel scaffolds that may possess similar biological activity. benthamscience.comresearchgate.net

The insights gained from molecular docking and pharmacophore modeling of C18 and its analogs guide the structure-activity relationship (SAR) studies. By systematically modifying different parts of the C18 scaffold and evaluating the resulting changes in corrector activity, researchers can build a comprehensive understanding of the structural requirements for effective F508del-CFTR correction. For instance, studies on hybrid molecules incorporating the aminoarylthiazole (AAT) core with the benzodioxole carboxamide moiety of VX-809 (structurally related to C18) have demonstrated the importance of specific substitutions on the thiazole (B1198619) and phenyl rings for enhanced corrector efficacy. nih.gov

The following table summarizes the findings from a structure-activity relationship study on a series of hybrid correctors based on the VX-809 scaffold, which shares the key pharmacophore with C18. This data illustrates how computational insights can guide the synthesis and evaluation of new analogs.

CompoundR1R2EC50 (µM)
2a HH0.087
9b 4-FH0.045
9g 4-ClH0.032
9j 4-CH3H0.051
This table is based on data from a study on VX-809-based hybrid derivatives and is presented to illustrate the principles of structure-activity relationship guided by computational models. The compounds listed are not direct derivatives of C18 but share a common pharmacophore. nih.gov

The data indicates that substitutions at the R1 position of the phenyl ring can significantly influence the potency of the corrector, with electron-withdrawing groups like fluorine and chlorine leading to improved efficacy. Such findings, derived from the iterative cycle of computational modeling, chemical synthesis, and biological testing, are crucial for the rational design of next-generation CFTR correctors based on the C18 template.

Furthermore, computational approaches have been used to predict the binding interactions of C18 and related correctors at the molecular level. Molecular docking studies have identified key residues within the putative binding site of CFTR that may form stabilizing interactions with the corrector molecules. For example, in silico models have suggested potential hydrogen bonding and cation-π interactions between the corrector's pharmacophore and specific amino acid residues in the CFTR protein. researchgate.net

The table below details the predicted interacting residues of the CFTR protein with Class I correctors, including C18, based on molecular docking studies.

CorrectorPredicted Interacting CFTR Residues
C18 E54, W57, K163, K166, Y380, T382, R1066, Q1071
VX-809 E54, W57, K163, K166, Y380, T382, R1066, Q1071
VX-661 E54, W57, K163, K166, Y380, T382, R1066, Q1071
This table is based on data from molecular docking studies of Class I correctors and highlights the common predicted binding site. researchgate.net

These computational predictions provide valuable hypotheses that can be tested experimentally through techniques like site-directed mutagenesis, further refining our understanding of how correctors like C18 exert their therapeutic effect. The synergy between computational investigations and experimental validation continues to drive the discovery of novel CFTR modulators, with this compound serving as a significant reference compound in this endeavor.

Structure Activity Relationship Sar Studies and Chemical Space Exploration

Systematic Modification of Corrector C18 Core Structure

This compound is a structural analogue of Lumacaftor (B1684366) (VX-809) and was developed through SAR analysis and structural optimization of earlier compounds. mdpi.comacs.org Both C18 and VX-809 are classified as Type I correctors, which are thought to act by stabilizing the interface between the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1) of the CFTR protein. acs.orgnih.govresearchgate.net The exploration of C18's chemical space has focused on modifying its core components to understand their contribution to its corrective function.

A critical finding from numerous SAR studies is the paramount importance of the 1-(benzo[d] Current time information in Los Angeles, CA, US.nih.govdioxol-5-yl)cyclopropanecarboxamide moiety. mdpi.comnih.gov This structural element is considered a key pharmacophore for the corrector efficacy of this class of compounds. mdpi.comnih.gov Its presence is a consistent feature across various otherwise diverse chemical scaffolds that exhibit F508del-CFTR correction activity. nih.gov

Research has demonstrated that modifications to this pharmacophore often lead to a significant reduction or complete loss of activity. For instance, replacing the 1-(benzo[d] Current time information in Los Angeles, CA, US.nih.govdioxol-5-yl)cyclopropanecarboxamide group with 1-(4-chlorophenyl)cyclopropanecarboxamide resulted in a derivative that was poorly effective. mdpi.comresearchgate.net Similarly, other correctors containing a 4-methoxyphenyl (B3050149) cyclopropane (B1198618) carboxamide moiety were found to be inactive. mdpi.com These findings underscore the essential role of the benzodioxole portion for F508del-CFTR correction. mdpi.comresearchgate.net Cryo-electron microscopy studies have further revealed that this specific moiety occupies a narrow hydrophobic pocket within the MSD1 domain of the CFTR protein, highlighting its direct role in binding and stabilization. acs.org

Compound/ModificationCore MoietyResulting ActivityReference
This compound / VX-809 Analogues 1-(benzo[d] Current time information in Los Angeles, CA, US.nih.govdioxol-5-yl)cyclopropanecarboxamideActive mdpi.comnih.gov
Derivative 18 1-(4-chlorophenyl)cyclopropanecarboxamidePoorly Effective mdpi.com
Other Analogues 4-methoxyphenyl cyclopropane carboxamideInactive mdpi.com

Chirality plays a crucial role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. nih.govmdpi.com The chemical structure of this compound, 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]-cyclopropanecarboxamide, contains two specified chiral centers: an (S) configuration at the carbon connecting the 2-chlorophenyl and pyrrolidinyl rings, and an (R) configuration at the 3-position of the hydroxy-pyrrolidinyl ring. nih.gov

The specific three-dimensional arrangement of these substituents is critical for optimal binding to the CFTR protein. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in pharmacological activity, metabolism, and toxicity. nih.gov While specific studies isolating the activity of each individual stereoisomer of C18 are not widely published, the inclusion of defined stereochemistry in its development and in related potent correctors like ABBV/GLPG-2222 indicates that the precise spatial orientation of these groups is essential for its desired corrective function. nih.govacs.org The separation and analysis of enantiomers are standard practices in drug development to isolate the most effective and safest isomer. mdpi.comresearchgate.net

Importance of Specific Pharmacophores (e.g., Benzo[d][4][13]dioxole Cyclopropane Carboxamide)

Identification of Key Structural Features for Desired Activity

Through extensive SAR studies, a clear picture has emerged regarding the key structural features of the C18 scaffold required for activity. These can be summarized as:

The Essential Pharmacophore : As established, the benzo[d] Current time information in Los Angeles, CA, US.nih.govdioxole cyclopropane carboxamide headgroup is indispensable for activity and is responsible for anchoring the molecule in a hydrophobic pocket of MSD1. acs.orgmdpi.com

The Linker and Central Ring : C18 features a central thiazole (B1198619) ring. Studies on related compounds show that this part of the molecule can tolerate some modifications. For example, in a close analogue, substituting a central pyridine (B92270) ring with a phenyl ring resulted in only a minimal loss of potency, suggesting some flexibility in this region. nih.gov

The Amide Nitrogen Substituent : Considerable structural diversity is tolerated at the substituent attached to the amide nitrogen, provided the core pharmacophore remains intact. nih.gov This is evidenced by the structural differences in this region between active correctors like C18, VX-809, and ABBV/GLPG-2222. nih.govresearchgate.net This region appears to be less critical for the primary binding interaction and can be modified to fine-tune other properties like solubility, metabolism, or to interact with secondary sites on the protein.

Development of Bioisosteres and Their Impact on Activity Profile

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physicochemical characteristics. researchgate.net The amide bond in the C18/VX-809 scaffold has been a target for such replacement.

One study investigated the replacement of the amide linkage with a 1,2,3-triazole ring, a well-known amide bioisostere. nih.govresearchgate.net A triazole analogue of VX-809 was synthesized and evaluated for its ability to correct F508del-CFTR. The results showed that the triazole-containing compound had markedly reduced efficacy compared to its amide-containing parent, VX-809. nih.gov This suggests that while the triazole can mimic the steric properties of the amide bond, it may fail to replicate key electronic properties, such as hydrogen bonding capabilities, which could be crucial for the molecule's mechanism of action. researchgate.net This finding reinforces the importance of the specific carboxamide group within the key pharmacophore for optimal corrector activity.

CompoundKey LinkageRelative EfficacyReference
VX-809 AmideHigh nih.govresearchgate.net
Triazole Analogue 11 1,2,3-TriazoleMarkedly Reduced nih.gov

Combinatorial Chemistry Approaches to Generate Novel this compound Analogues

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds that can be screened for biological activity. slideshare.netglenresearch.comnih.gov This high-throughput approach is a powerful tool for exploring the chemical space around a lead compound and accelerating the discovery of new analogues with improved properties.

In the discovery of related CFTR correctors, strategies reminiscent of combinatorial and parallel synthesis have been employed. For instance, in the development of the potent corrector ABBV/GLPG-2222, which shares the 1-(2,2-difluorobenzo[d] Current time information in Los Angeles, CA, US.nih.govdioxol-5-yl)cyclopropanecarboxylic acid headgroup with C18 analogues, a library of proprietary amine monomers was coupled to the acid. acs.org This approach allowed for the rapid generation and testing of numerous chromane-substituted amides, which greatly facilitated the early SAR work and led to the identification of highly active compounds. acs.org This method of using a common core (the acid) and reacting it with a diverse set of building blocks (the amines) is a hallmark of combinatorial chemistry used in modern drug discovery. glenresearch.comnih.gov Such strategies enable a broad and efficient exploration of the SAR, leading to the identification of novel analogues with optimized potency and pharmacokinetic profiles.

Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a molecule, providing information about its structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). While detailed NMR spectra specifically for Corrector C18 were not available in the provided search results, NMR is a standard method for confirming the structure of synthesized organic compounds by examining the chemical shifts, splitting patterns, and integration of signals corresponding to different nuclei within the molecule. Studies involving compounds related to or studied alongside C18 have utilized ¹H NMR for structural characterization. researchgate.netscribd.comresearchgate.net

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragments. This technique is invaluable for confirming the molecular formula and assessing the purity of a synthesized substance by detecting impurities of different masses.

Studies involving this compound have frequently utilized MS, particularly in conjunction with chromatographic separation. Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) has been employed in research investigating the effects of C18 on protein phosphorylation, demonstrating the application of MS in studies involving this compound. nih.govscholaris.ca Hydrogen/Deuterium Exchange (HDX) coupled with MS has also been used to characterize protein conformational dynamics and ligand binding, including in studies involving this compound, highlighting the role of MS in understanding the interactions of C18 at a molecular level. researchgate.netmdpi.com The theoretical monoisotopic mass of this compound is 497.1176051 Da, which can be confirmed experimentally using high-resolution MS. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared light at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint. Although specific IR spectroscopic data for this compound were not found in the provided search results, IR spectroscopy is a routine technique for confirming the presence of key functional groups within the this compound structure, such as carbonyl (C=O), amine (N-H), hydroxyl (O-H), and aromatic rings. nih.govmedkoo.com Mentions of FT-IR spectroscopy in the context of characterizing materials alongside compounds including C18 underscore its general applicability in chemical analysis. researchgate.netpasteur.fripaustralia.gov.au

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Chromatographic Separation Techniques for Purity and Identity

Chromatographic techniques are used to separate components within a mixture, allowing for the assessment of purity and, when coupled with detection methods, the identification and quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC is essential for determining the purity of a compound and for developing methods for its analysis in various matrices.

HPLC-MS has been utilized in studies involving this compound, indicating that HPLC separation is a relevant step in the analysis of this compound in complex samples. nih.govcore.ac.ukecfs.euuu.nl The use of a C18 trapping column in online pepsin digestion prior to HPLC-MS analysis in some studies further demonstrates the applicability of C18 stationary phases in chromatographic methods relevant to the field of research involving this compound. nih.govcore.ac.ukuu.nl While specific details on the development of an HPLC method solely for the purity and identity testing of the this compound compound were not provided, HPLC with appropriate detectors (such as UV-Vis or Mass Spectrometry) would be the standard method for such analyses. Purity assessments of related compounds listed by suppliers often utilize HPLC. glixxlabs.comglixxlabs.com

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. It is typically applied to analyze the composition of complex mixtures, identify individual components, and assess their quantities. The applicability of GC for analyzing this compound itself is limited due to its relatively high molecular weight and likely low volatility. However, GC could potentially be used to detect and quantify volatile impurities or degradation products if they are present and amenable to GC analysis. No information regarding the use of Gas Chromatography specifically for the analysis of this compound or its volatile byproducts was found in the provided search results.

High-Performance Liquid Chromatography (HPLC) Method Development

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a crucial analytical technique used to separate stereoisomers, particularly enantiomers, and determine their relative proportions in a sample. libretexts.orgnews-medical.net Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacokinetic profiles. libretexts.orgnews-medical.net Given the chiral nature of this compound, assessing its enantiomeric purity is important for understanding its properties and ensuring consistency in research studies.

The separation of enantiomers typically requires a chiral environment, which is commonly achieved in chromatography through the use of a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. libretexts.orgnews-medical.netresearchgate.net Chiral Stationary Phases are designed with a chiral selector immobilized on a support material, often silica. news-medical.net When a racemic mixture is introduced to a column packed with a CSP, transient diastereomeric complexes are formed between the enantiomers and the chiral selector. news-medical.net These complexes have different stabilities, leading to differential retention times for each enantiomer and thus enabling their separation. news-medical.net Numerous types of CSPs are available, including those based on polysaccharides, macrocyclic antibiotics, and Pirkle phases, each offering different separation mechanisms and selectivities for various classes of chiral compounds. libretexts.orgmdpi.com

Alternatively, chiral separation can be achieved on conventional achiral stationary phases, such as C18 columns, by incorporating a chiral additive into the mobile phase. libretexts.orgresearchgate.net These additives interact with the enantiomers to form temporary diastereomeric complexes, which can then be separated based on their differing interactions with the achiral stationary phase and the mobile phase. libretexts.orgresearchgate.net Pre-column derivatization with a chiral reagent can also convert enantiomers into diastereomers, which can then be separated using standard achiral chromatography techniques like reversed-phase HPLC with a C18 column. arabjchem.orgrestek.commdpi.com

While the general principles of chiral chromatography are well-established and applicable to chiral molecules like this compound, specific published methods detailing the separation of its enantiomers or the determination of its enantiomeric purity using these techniques were not found in the reviewed literature. Enantiomeric excess (ee), a common measure of chiral purity, can be determined from the peak areas of the separated enantiomers obtained through chiral chromatography. researchgate.netnih.gov

Quantitative Analytical Methods for Compound Concentration Determination

Quantitative analytical methods are essential for accurately determining the concentration of a compound in a given sample or formulation. In the context of this compound, reliable quantification is necessary for preparing solutions of known concentrations for in vitro and in vivo studies, as well as potentially for analyzing its concentration in biological matrices if it were to be used therapeutically.

High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, such as UV-Vis or Mass Spectrometry (MS), is a widely used technique for the quantitative analysis of pharmaceutical compounds and other organic molecules. mdpi.comnih.gov Reversed-phase HPLC, often employing C18 stationary phases, is a common mode for separating and quantifying a wide range of compounds based on their hydrophobic interactions. mdpi.comnih.govchromatographyonline.comnih.govcellmosaic.comresearchgate.netmdpi.commdpi.commdpi.com

For quantitative analysis using HPLC, the relationship between the amount or concentration of the analyte and the detector response (e.g., peak area or peak height) is established through calibration. universallab.org Two primary methods are typically employed:

External Standard Method: This involves preparing a series of standard solutions of the analyte at known concentrations and injecting them into the chromatograph to generate a calibration curve. mdpi.comuniversallab.org The concentration of the analyte in unknown samples is then determined by comparing their peak areas or heights to this calibration curve. mdpi.comuniversallab.org

Internal Standard Method: In this approach, a known amount of an internal standard (a compound similar in chemical properties to the analyte but not present in the sample) is added to both the standard solutions and the unknown samples. mdpi.comuniversallab.org The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create a calibration curve. mdpi.comuniversallab.org This method can help compensate for variations in injection volume, mobile phase flow rate, and detector response. mdpi.comuniversallab.org

For enhanced sensitivity and selectivity, particularly in complex matrices, HPLC is often coupled with Mass Spectrometry (LC-MS or LC-MS/MS). nih.govmdpi.commdpi.complos.orgacs.org MS detection allows for the identification and quantification of compounds based on their mass-to-charge ratio, providing greater specificity than UV-Vis detection. nih.govmdpi.commdpi.com Quantitative analysis using LC-MS typically involves selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to selectively detect and quantify the target compound. mdpi.commdpi.commdpi.com

While the reviewed literature mentions the use of this compound at specific concentrations in cell-based assays to study its functional effects ersnet.orgersnet.orguni-hannover.deoup.com, detailed analytical methods specifically developed and validated for the direct quantitative determination of this compound concentration in various matrices (e.g., formulations, cell culture media, biological tissues) using techniques like HPLC or LC-MS were not found. The quantitative analysis reported in some studies focuses on the biological response to this compound rather than the direct measurement of the compound's concentration. ersnet.orgersnet.orguni-hannover.de

Broader Implications and Applications in Fundamental Chemical Biology

Corrector C18 as a Chemical Probe for Protein Folding Research

Chemical probes are small molecules that selectively bind to specific biomolecular targets, typically proteins, to explore biological mechanisms and validate targets for drug discovery. thesgc.org They are instrumental in chemical biology for studying protein function in their native cellular environment and manipulating their activity in a controlled manner. mskcc.org this compound functions as a chemical probe by interacting with misfolded proteins, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), and influencing their folding pathways. nih.govbiorxiv.orgbiorxiv.orgnih.gov

Studies utilizing C18 have provided insights into the complex process of protein folding within the endoplasmic reticulum (ER). For instance, research on CFTR folding mutants has shown that C18 can enhance the maturation of certain misfolded CFTR variants, suggesting it acts on immature protein to promote correct folding beyond what might be expected from increased protein production alone. nih.gov This indicates that C18 can influence specific folding intermediates within the energy landscape of CFTR. nih.gov C18, being an analog of Lumacaftor (B1684366) (VX-809), shares a similar mechanism of action and has been used in studies to understand how type I correctors stabilize specific domains of misfolded proteins, such as the transmembrane domain 1 (TMD1) of CFTR. biorxiv.orgbiorxiv.org This stabilization at an early folding stage supports the hypothesis that these correctors facilitate essential early assembly phases in the folding of complex proteins. biorxiv.org

Contribution to the Understanding of Disease-Related Protein Misfolding (Beyond Direct Clinical Application)

Protein misfolding is a significant factor in the etiology of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and cystic fibrosis. nih.govmdpi.com The accumulation of misfolded proteins in the ER can lead to ER stress and trigger the unfolded protein response (UPR). nih.govmdpi.com While C18 is primarily studied in the context of cystic fibrosis due to its effect on CFTR, its mechanism of action provides broader insights into how small molecules can mitigate the consequences of protein misfolding.

Research using C18 and its analogs has contributed to understanding how correcting protein folding can reduce ER stress and the subsequent inflammation caused by the accumulation of protein aggregates. nih.govmdpi.com This suggests that compounds like C18 could be promising tools for investigating pathologies characterized by chronic reticular stress due to protein aggregation, even beyond CFTR-related conditions. nih.govmdpi.com By studying the effects of C18 on different CFTR folding mutants, researchers can categorize these mutants based on their responsiveness to correction, revealing differences in their folding intermediates and providing a framework for understanding the diverse nature of misfolding defects in disease. nih.govresearchgate.net

Basis for Rational Design of Future Pharmacological Chaperones and Proteostasis Regulators

Pharmacological chaperones are small molecules that bind to and stabilize mutant proteins, promoting their correct folding, trafficking, and function. nih.govresearchgate.net Corrector compounds like C18 are considered pharmacological chaperones because they interact directly with misfolded proteins to induce them to complete the folding process. nih.gov

The study of C18's interaction with CFTR and its effects on protein maturation provides a basis for the rational design of future pharmacological chaperones. Understanding the specific binding sites and the mechanism by which C18 stabilizes misfolded CFTR domains, such as the NBD1:ICL4 interface, can guide the development of new compounds targeting similar interactions in CFTR or other misfolded proteins. researchgate.net C18, being a precursor and analog of VX-809 (Lumacaftor), was identified through medicinal chemistry efforts, highlighting the iterative process of structural optimization and structure-activity relationship (SAR) analysis in developing such compounds. nih.govresearchgate.net The observation that C18 and VX-809 share a similar mechanism and are not additive in their effects suggests they target the same step or site in the folding pathway, providing crucial information for designing combination therapies or novel single agents. nih.gov Furthermore, studies combining C18 with other correctors or compounds like PYR-41 (an E1 ubiquitin activating enzyme inhibitor) have shown synergistic effects, indicating that targeting multiple points in the proteostasis network can enhance the rescue of misfolded proteins. researchgate.netnih.gov This provides a rationale for designing multi-component therapeutic strategies.

Applications in Non-Clinical Biological Systems and Research Models (e.g., Neuronal Morphology in HF mouse models, in vitro)

Beyond its relevance to cystic fibrosis, C18 has been utilized in various non-clinical biological systems and research models to investigate fundamental biological processes influenced by protein function and misfolding.

One notable application is in mouse models of heart failure (HF). Studies have shown that C18 treatment can normalize pathological alterations in cerebral artery CFTR expression, vascular reactivity, and cerebral perfusion in HF mice. nih.govresearchgate.net This normalization correlates with reduced neuronal injury and improved neuronal structure and function, including the amelioration of dendrite atrophy and restoration of basal dendritic spine density. nih.govresearchgate.net These findings, observed in a non-CF disease model, underscore the potential broader impact of modulating CFTR function, even in contexts not directly related to its primary role as a chloride channel in cystic fibrosis. The use of C18 in these models serves as a tool to explore the role of CFTR in cerebrovascular dysfunction and neuronal health in the context of heart failure. nih.govresearchgate.net

In vitro studies have also extensively utilized C18 to dissect protein folding pathways and the effects of correctors at a cellular level. Experiments in bronchial epithelial cell lines (e.g., CFBE41o-) transfected with CFTR mutants, including F508del, have used C18 to assess its impact on CFTR maturation and expression. nih.govnih.gov These in vitro systems allow for controlled evaluation of C18's efficacy on different CFTR variants and in combination with other compounds, providing valuable data on corrector mechanisms and potential synergistic effects. nih.govnih.govnih.govbiorxiv.org C18 has also been used in in vitro studies to investigate its effects on cellular processes like S1P uptake in vascular smooth muscle cells, demonstrating its influence on cellular functions beyond protein folding rescue. researchgate.net Furthermore, C18 has been employed in studies evaluating novel drug discovery approaches, such as using transcriptomic signatures to identify compounds that cooperate with C18 in rescuing CFTR function in primary CF airway epithelia. nih.gov

These applications in diverse non-clinical models and in vitro systems highlight C18's value as a research tool for exploring fundamental biological questions related to protein folding, misfolding, and the potential therapeutic modulation of protein function in various disease contexts.

Future Directions and Unresolved Questions in Corrector C18 Research

Elucidating the Full Spectrum of Corrector C18 Binding Partners and Interactomes

A complete understanding of a drug's mechanism requires a detailed map of its molecular interactions. For this compound, while its primary target is known to be the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the full scope of its binding partners and the resulting changes in the cellular interactome remain areas of active investigation.

Initial research has successfully identified the direct binding site of C18 on the CFTR protein. C18, also known as VRT-534, is a Type I corrector that is structurally related to lumacaftor (B1684366) (VX-809). frontiersin.orgnih.gov It is understood to bind directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR. mdpi.comresearchgate.net This binding event is crucial for stabilizing the TMD1 at an early stage of its biogenesis, preventing its premature degradation and thereby promoting its correct folding and trafficking. mdpi.comresearchgate.net Molecular docking and cryo-electron microscopy studies have pinpointed this binding site as a multi-domain pocket near residues such as F374 and L375, involving transmembrane helices 1, 2, 3, and 6. mdpi.comresearchgate.net This interaction is believed to stabilize the critical interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). nih.gov

Beyond its primary interaction with CFTR, the therapeutic effect of C18 is also mediated by its influence on the broader network of proteins that interact with CFTR, known as the interactome. The misfolding of F508del-CFTR alters its interaction with numerous cellular proteins, including chaperones and components of the quality control machinery. Treatment with C18 can partially reverse these aberrant interactions. For instance, studies have shown that C18 treatment can restore the interaction profile of F508del-CFTR to be more like that of the wild-type protein, affecting its association with key cellular partners. researchgate.net

Table 1: Known and Postulated Interactors Modulated by this compound Treatment

Protein/ComplexRole in CFTR BiologyEffect of C18 TreatmentReference
CFTR Primary target; ion channelDirect binding to TMD1, stabilization of NBD1-MSD interface, partial correction of folding and trafficking. mdpi.comresearchgate.netnih.gov
Calumenin (CALU) CFTR chaperoneInteraction is restored, suggesting improved protein folding and maturation. researchgate.net
SNAP23 Regulates CFTR gating at the plasma membraneInteraction is restored, potentially influencing channel function post-trafficking. researchgate.net
Syntaxin 6 (STX6) Interacts with CFTR in the trans-Golgi networkInteraction is restored, indicating an effect on late-stage protein trafficking. researchgate.net
STUB1 (CHIP) E3 ubiquitin ligase involved in the degradation of misfolded CFTRInteraction is modulated, suggesting C18 helps CFTR evade proteasomal degradation. researchgate.net

Advanced Synthetic Strategies for More Efficient and Sustainable Production

The chemical synthesis of complex molecules like this compound is a critical factor in its availability for research and potential therapeutic development. C18 belongs to the 4′-methyl-4,5′-bithiazole class of compounds, which have been identified as potent CFTR correctors. acs.org The initial development of C18 (VRT-534) stemmed from extensive structure-activity relationship (SAR) studies and the chemical optimization of earlier lead compounds like VRT-768. mdpi.compnas.org

Current synthetic routes for bithiazole derivatives can be multi-step and may not be optimized for large-scale, cost-effective, and environmentally friendly production. Future research in this area should focus on several key objectives:

Green Chemistry: Incorporating principles of green chemistry to make the synthesis more sustainable. termedia.pl This includes using less hazardous solvents, reducing waste, and employing catalytic reactions to improve atom economy. termedia.plmdpi.com

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of C18 and its analogs. Flow chemistry can offer improved safety, better control over reaction parameters, higher yields, and easier scalability compared to traditional batch processing.

Novel Scaffolds: While optimizing the synthesis of C18 is important, future efforts will also be directed toward the design and synthesis of entirely new chemical scaffolds that may offer improved potency, better pharmacological properties, or different mechanisms of action. acs.org

The development of modular synthetic strategies, where different fragments of the molecule can be synthesized separately and then combined, could accelerate the generation of new analogs for SAR studies, leading to the discovery of even more effective correctors. mdpi.com

Exploring Novel Mechanisms of Action for Next-Generation Chemical Correctors

This compound is classified as a Type I corrector, primarily acting to stabilize the NBD1-MSD interface. mdpi.comnih.gov While effective, especially in combination with other modulators, this mechanism only addresses a subset of the molecular defects caused by the F508del mutation. The rescued protein still exhibits residual abnormalities, including instability at the cell surface and defective channel gating. Interestingly, some studies suggest C18 may have a dual function, acting not only as a corrector but also as a potentiator, albeit weakly, by directly interacting with the full-length F508del-CFTR at the plasma membrane. nih.govmdpi.comersnet.org

The limitations of current correctors highlight the need for next-generation molecules with novel or complementary mechanisms of action. Future research is focused on several promising avenues:

Multi-Targeting Correctors: The most significant recent advances have come from combining correctors that target different structural defects in the CFTR protein. dovepress.com For example, combining a Type I corrector like tezacaftor (B612225) (structurally related to C18) with a Type III corrector like elexacaftor (B607289) (which binds to a different site and allosterically stabilizes the protein) has led to dramatic improvements in clinical outcomes. biorxiv.org Future research will continue to explore novel combinations of correctors with distinct mechanisms.

Hybrid Molecules: An innovative strategy involves designing single molecules that incorporate both corrector and potentiator functionalities. nih.gov These "hybrid" drugs could offer a more streamlined therapeutic approach by addressing both the trafficking and gating defects of mutant CFTR with a single compound.

Stabilizers: A major limitation of corrected F508del-CFTR is its reduced residency time at the cell surface. A new class of molecules, known as stabilizers, is being investigated to specifically prolong the protein's functional lifespan at the plasma membrane. frontiersin.org

Amplifiers: These molecules aim to increase the total amount of CFTR protein produced by the cell, thereby providing more substrate for correctors and potentiators to act upon. frontiersin.orgnih.gov

By exploring these diverse mechanisms, researchers aim to achieve a more complete restoration of CFTR function, moving closer to the levels seen in individuals without CF.

Integration with Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target view of drug action, future research on C18 must integrate multi-omics data to build a comprehensive, systems-level understanding of its effects. fondazionetelethon.it Cystic fibrosis is a complex, multi-organ disease, and the cellular response to corrector treatment involves intricate changes across the transcriptome, proteome, and metabolome. researchgate.netbiorxiv.org

Systems biology approaches are essential for deciphering this complexity. biorxiv.orgnih.gov By combining various "omics" datasets, researchers can construct detailed network models that illustrate how C18's interaction with CFTR propagates through cellular pathways to produce a therapeutic effect. researchgate.netnih.gov

Key future applications of multi-omics integration in C18 research include:

Mechanism Elucidation: Comparing the transcriptomic and proteomic profiles of cells treated with C18 versus other correctors can reveal subtle differences in their mechanisms of action and downstream effects. biorxiv.orgnih.gov

Biomarker Discovery: Integrated multi-omics analysis can help identify reliable biomarkers that predict a patient's response to C18-based therapies, paving the way for more personalized treatment strategies. nih.govmixomics.org

Identifying New Targets: By analyzing the global cellular changes induced by C18, systems biology models can highlight previously unknown nodes in the CFTR network that could be targeted by new drugs to enhance the corrective effect. researchgate.netbiorxiv.org

Predicting Drug Synergy: Computational models fueled by omics data can help predict which combinations of drugs are most likely to be synergistic, streamlining the development of next-generation combination therapies. arxiv.orgresearchgate.net

Tools like the R package mixOmics are being developed specifically to facilitate the integration and visualization of these complex, high-dimensional datasets. mixomics.org

Development of Novel Analytical Tools for Real-time Monitoring of this compound Activity in Complex Biological Systems

A significant challenge in corrector research is the ability to monitor the drug's activity in real-time within the complex environment of a living cell or tissue. Current methods often rely on endpoint assays, such as Western blotting or Ussing chamber measurements, which provide snapshots rather than a dynamic view of the correction process. The development of novel analytical tools is crucial for gaining deeper insights into the kinetics of C18 action.

Future research in this area should focus on:

Fluorescent Probes and Biosensors: Designing and synthesizing fluorescently-tagged analogs of C18 or specific biosensors that report on CFTR conformation or trafficking in real-time. These tools would allow researchers to visualize the drug binding to its target and track the subsequent journey of the corrected protein through the cell using advanced microscopy techniques.

Advanced Mass Spectrometry Techniques: Employing sophisticated mass spectrometry methods, such as multiple reaction monitoring (MRM), to precisely quantify the levels of corrected CFTR and its interacting partners in response to C18 treatment. plos.org This can be coupled with techniques like solid-phase extraction (SPE) using C18 cartridges for sample preparation. plos.orgnih.gov

High-Content Imaging and Analysis: Using automated microscopy and sophisticated image analysis algorithms to screen for compounds and quantify the effects of C18 on CFTR localization and function at the single-cell level across large cell populations.

Label-Free Detection Methods: Exploring label-free technologies, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI), to study the direct binding kinetics of C18 to purified CFTR protein in a controlled, in vitro setting, providing precise data on association and dissociation rates.

These advanced analytical tools will be instrumental in answering key unresolved questions, such as how quickly C18 engages its target, the time course of CFTR trafficking to the cell surface, and the dynamic stability of the corrected protein at the plasma membrane.

Q & A

Q. How does derivatization influence N-glycan retention efficiency on C18 columns in LC-MS workflows?

Derivatization is critical for enhancing the hydrophobicity of hydrophilic N-glycans, enabling effective retention on C18 columns. Researchers should systematically compare pre- and post-derivatization retention profiles using standards (e.g., 2-AB labeling) and optimize reaction conditions (time, temperature, reagent concentration) to minimize side reactions . Validate retention consistency across multiple column batches to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing large-scale N-glycan datasets generated via C18-based separations?

Multivariate analyses, such as principal component analysis (PCA) or hierarchical clustering, are essential for identifying glycan profile patterns. Normalize data to account for intra-batch variability and apply false discovery rate (FDR) corrections for high-throughput comparisons. Open-source tools like R or Python’s SciPy suite can automate these workflows .

Q. What parameters are critical for optimizing mobile phase composition in C18-based glycan analysis?

Key parameters include:

  • Gradient slope : Shallow gradients (e.g., 0.1–0.3% B/min) improve isomer separation.
  • Ion-pairing agents : Trifluoroacetic acid (0.1%) enhances peak symmetry but may suppress ionization in MS.
  • Organic modifier ratio : Acetonitrile > methanol for sharper peaks. Systematically test these variables using a design-of-experiments (DoE) approach and validate with reference glycans .

Advanced Research Questions

Addressing complex experimental challenges, data contradictions, and innovation in methodology.

Q. How can researchers resolve discrepancies in glycan retention times across different C18 column batches?

Batch-to-batch variability in C18 column chemistry (e.g., endcapping efficiency) may alter retention. To mitigate:

  • Standardize columns : Use columns from a single manufacturing lot for longitudinal studies.
  • Internal standards : Spike stable isotopically labeled glycans to calibrate retention time shifts.
  • Quality control (QC) samples : Run QC replicates to monitor column performance over time . Publish detailed column specifications (particle size, pore size, bonding chemistry) to enhance reproducibility .

Q. How to design experiments validating the isomer separation efficiency of C18 columns in glycoproteomics?

  • Isomer standards : Use synthetic or well-characterized glycan isomers (e.g., α2-3 vs. α2-6 sialylation).
  • Cross-validation : Compare C18 results with orthogonal methods (e.g., HILIC or PGC chromatography).
  • Kinetic studies : Assess separation resolution under varying flow rates and temperatures to identify optimal conditions. Document all parameters in supplementary materials to enable replication .

Q. How to reconcile quantitative glycan profile differences between C18 and HILIC methods?

Contradictions may arise from method-specific biases (e.g., HILIC’s superior hydrophilic retention vs. C18’s derivatization dependency).

  • Method harmonization : Use shared internal standards and normalize data to a common reference.
  • Meta-analysis : Apply mixed-effects models to account for platform variability in multi-method studies.
  • Ground-truth validation : Validate findings using glycan-specific enzymatic treatments (e.g., sialidase digestion) .

Methodological Guidance for Data Integrity

  • Reproducibility : Follow CONSORT guidelines for detailed reporting of experimental conditions, including column aging effects and mobile phase preparation .
  • Ethical data presentation : Avoid selective reporting; include negative results and failed experiments in supplementary materials to contextualize findings .
  • Critical literature synthesis : Use systematic review frameworks (e.g., PRISMA) to evaluate prior studies on C18 applications, highlighting gaps your research addresses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.